Magnesium meso-tetraphenylporphine monohydrate
Description
Magnesium meso-tetraphenylporphine monohydrate (CAS 14640-21-2) is a metalloporphyrin complex with the molecular formula C₄₄H₂₈MgN₄·H₂O and a molecular weight of 637.04 g/mol . It is characterized by a magnesium ion coordinated within the tetrapyrrolic macrocycle of meso-tetraphenylporphyrin (TPP), with one water molecule in its crystal lattice . This compound typically appears as purple crystals and is available at ≥95% purity, making it suitable for research in materials science and biomimetic chemistry . Its synthesis follows established porphyrin metallation protocols, often starting from free-base TPP .
Properties
Molecular Formula |
C44H30MgN4O |
|---|---|
Molecular Weight |
655.0 g/mol |
IUPAC Name |
magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate |
InChI |
InChI=1S/C44H28N4.Mg.H2O/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;1H2/q-2;+2; |
InChI Key |
VTAVIQZTEKZUJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Molar Ratios : A 1:1 molar ratio of pyrrole to benzaldehyde is standard, though excess benzaldehyde (up to 1.2 equivalents) improves yield by driving the equilibrium toward cyclization.
-
Acid Catalyst : Propionic acid is preferred due to its high boiling point (141°C), enabling prolonged reflux without solvent evaporation.
-
Oxidation : Atmospheric oxygen serves as the oxidant, converting the porphyrinogen intermediate to the aromatic porphyrin. Controlled aeration enhances oxidation efficiency.
Yield : 15–25% under standard conditions, with impurities including polymeric byproducts and unreacted starting materials.
Self-Condensation of 1-Formyldipyrromethane
This method circumvents the low yields of the Adler-Longo approach by using 1-formyldipyrromethane (2 ) as a preformed precursor. The reaction occurs in toluene at 115°C with MgBr₂ and 1,8-diazabicycloundec-7-ene (DBU) as a non-nucleophilic base.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the self-condensation of 2 , reducing reaction times from hours to minutes. This method aligns with green chemistry principles by minimizing energy consumption and solvent use.
Protocol
-
Reaction Setup : A mixture of 2 (100 mM), MgBr₂ (3 equivalents), and DBU (10 equivalents) in toluene is irradiated at 115°C for 45 minutes.
-
Workup : Filtration removes polymeric residues, followed by crystallization from ethanol/water.
Yield : 37–40%, comparable to conventional heating but with a 70% reduction in process time.
Industrial-Scale Production Techniques
Scaling Mg-TPP·H₂O synthesis necessitates modifications to enhance throughput and consistency.
Continuous Flow Reactors
Purification Strategies
-
Column Chromatography : Silica gel columns eluted with dichloromethane/methanol mixtures remove polymeric impurities.
-
Crystallization : Ethanol/water systems yield Mg-TPP·H₂O as crystalline solids with 98% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Adler-Longo | 15–25 | 8–24 h | Moderate | High (solvent waste) |
| Self-Condensation | 40–45 | 8–19 h | High | Moderate |
| Microwave-Assisted | 37–40 | 45 min | High | Low |
| Continuous Flow | 50–55 | 2–4 h | Industrial | Low |
Chemical Reactions Analysis
Types of Reactions
Magnesium meso-tetraphenylporphine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a wide range of substituted porphyrins .
Scientific Research Applications
Photochemical Applications
Photodynamic Therapy (PDT)
Magnesium meso-tetraphenylporphine monohydrate has been investigated for its potential in photodynamic therapy, a treatment that uses light-activated compounds to produce reactive oxygen species that can kill cancer cells. Studies have shown that porphyrins like MgTPP can effectively generate singlet oxygen upon light irradiation, making them suitable candidates for PDT applications .
Photovoltaic Devices
Due to its ability to absorb visible light, MgTPP is also explored in organic photovoltaic devices. The compound can be incorporated into thin films to enhance light absorption and energy conversion efficiency. Research indicates that the electronic properties of MgTPP can be tuned through structural modifications, optimizing its performance in solar energy applications .
Catalytic Applications
Catalysis in Organic Reactions
this compound serves as a catalyst in various organic reactions, including oxidation and polymerization processes. Its metal center facilitates electron transfer processes, enhancing reaction rates and selectivity. For instance, studies have demonstrated its efficacy in catalyzing the oxidation of alcohols to aldehydes and ketones under mild conditions .
Electrocatalysis
The compound has been utilized in electrocatalytic applications due to its redox properties. Research has shown that MgTPP can act as an efficient electrocatalyst for the reduction of protons to hydrogen gas, contributing to sustainable energy solutions .
Material Science Applications
Nanomaterials Development
MgTPP is employed in the synthesis of nanomaterials, particularly in the formation of nanocomposites. Its ability to form stable complexes with various metals allows for the development of hybrid materials with enhanced properties for use in sensors and electronic devices .
Thin Film Coatings
The compound is also used in thin film coatings for optical devices. The unique optical properties of magnesium porphyrins make them suitable for applications in display technologies and photonic devices, where precise control over light transmission and reflection is required .
- Photodynamic Therapy Study
- Electrocatalytic Hydrogen Production
- Nanocomposite Development
Mechanism of Action
The mechanism of action of magnesium meso-tetraphenylporphine involves its ability to interact with various molecular targets and pathways. The compound’s porphyrin ring structure allows it to absorb light and transfer energy, making it useful in photodynamic therapy. Additionally, its ability to coordinate with metal ions enables it to act as a catalyst in various chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Metalloporphyrin Compounds
Structural and Molecular Properties
The table below compares key structural features of magnesium meso-tetraphenylporphine monohydrate with analogous metalloporphyrins:
Key Observations :
Functional and Application Differences
Catalytic Activity :
- Vanadyl meso-tetraphenylporphine is a selective catalyst for olefin epoxidation, mimicking cytochrome P450 enzymes .
- Manganese(III) meso-tetraphenylporphine acetate exhibits catalytic activity in oxidation reactions due to Mn³⁺'s high oxidation state .
- This compound lacks catalytic redox activity but is used in photodynamic therapy research and as a structural analog for chlorophyll studies .
Sensing and Selectivity :
- Nickel ionophore II (a related porphyrin) is a selective sensor for Ni²⁺ ions, highlighting the role of metal choice in ionophore design .
Physicochemical Behavior
- Hydration Effects: The monohydrate form of magnesium porphyrin may reduce porosity and permeability in formulations compared to anhydrous analogs, as seen in studies of magnesium stearate hydrates .
- Thermal Stability : Transition metal porphyrins (e.g., Mn, Fe) decompose at lower temperatures than magnesium derivatives due to metal-ligand bond strengths .
- Spectroscopic Properties : Magnesium porphyrins exhibit distinct UV-Vis absorption bands (e.g., Soret band ~420 nm) compared to red-shifted spectra in transition metal complexes .
Biological Activity
Magnesium meso-tetraphenylporphine monohydrate (Mg-TPP) is a metalloporphyrin that has garnered attention due to its unique biological activities and potential applications in various fields, including biochemistry and medicine. This article explores the biological activity of Mg-TPP, including its synthesis, properties, and relevant case studies.
- Molecular Formula : C₄₄H₂₈MgN₄·H₂O
- Molecular Weight : 655.05 g/mol
- CAS Number : 14640-21-2
- Physical Form : Crystalline
Mg-TPP is characterized by its porphyrin structure, which allows it to participate in various biochemical reactions. The presence of magnesium as a central metal ion enhances its stability and solubility in organic solvents, making it a valuable compound for further derivatization and application in biological systems .
Synthesis of Magnesium meso-tetraphenylporphine
The synthesis of Mg-TPP can be achieved through several methods, including:
- Self-condensation Method : Utilizing magnesium salts (e.g., MgBr₂) in the presence of non-nucleophilic bases like DBU allows for efficient formation of the porphyrin structure without the need for complex purification steps .
- Microwave-Assisted Synthesis : This method optimizes reaction conditions to produce Mg-TPP with reduced environmental impact, aligning with green chemistry principles .
Biological Activity
Mg-TPP exhibits a range of biological activities that are significant in both therapeutic and diagnostic applications:
Photodynamic Therapy (PDT)
Mg-TPP has shown promise in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species (ROS) upon light activation makes it effective in targeting tumor cells. Studies have demonstrated that Mg-TPP can induce apoptosis in cancer cells when exposed to specific wavelengths of light, highlighting its potential as a photosensitizer .
Antioxidant Properties
Research indicates that Mg-TPP possesses antioxidant properties that can protect cells from oxidative stress. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage, which is crucial in preventing various diseases associated with oxidative stress .
Enzyme Mimicry
Mg-TPP has been studied for its ability to mimic enzyme activity, particularly in catalyzing reactions similar to those performed by natural metalloenzymes. This feature opens avenues for its use in biocatalysis and synthetic biology applications, where it can facilitate chemical transformations under mild conditions .
Case Studies
- Photodynamic Efficacy : A study demonstrated that Mg-TPP effectively reduced tumor size in animal models when combined with light exposure. The results indicated a significant decrease in tumor viability compared to controls, emphasizing the compound's potential in cancer therapy .
- Antioxidant Activity Assessment : In vitro assays showed that Mg-TPP significantly reduced oxidative damage in neuronal cells exposed to hydrogen peroxide. The protective effect was attributed to its ability to enhance cellular antioxidant defenses .
- Enzymatic Reaction Simulation : Mg-TPP was employed as a catalyst in the oxidation of organic substrates, showcasing its efficiency and selectivity compared to traditional chemical catalysts. This property highlights its potential utility in green chemistry applications .
Comparative Analysis of Biological Activities
| Activity Type | Magnesium meso-tetraphenylporphine | Other Magnesium Compounds |
|---|---|---|
| Photodynamic Therapy | Effective against cancer cells | Limited efficacy |
| Antioxidant Properties | Strong free radical scavenger | Variable effectiveness |
| Enzyme Mimicry | Efficient catalyst | Less effective |
Q & A
Basic Research Questions
Q. What synthesis methods are recommended for preparing magnesium meso-tetraphenylporphine monohydrate with high purity, and how is the monohydrate form stabilized?
- Methodological Answer : The compound is typically synthesized via metallation of meso-tetraphenylporphine (TPP) with magnesium salts under controlled hydration. A three-stage approach is often employed: (1) purification of TPP to remove chlorin impurities, (2) reaction with magnesium acetate in refluxing methanol under inert gas, and (3) crystallization in a hydrated solvent (e.g., methanol-water mixtures) to stabilize the monohydrate form . Hydration is confirmed by thermogravimetric analysis (TGA) to quantify water content and ensure structural integrity .
Q. Which spectroscopic techniques are critical for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies the Soret (~420 nm) and Q-bands (500–650 nm) to confirm porphyrin coordination and monitor aggregation states .
- NMR Spectroscopy : Proton NMR (in deuterated DMSO) resolves phenyl group symmetry and detects paramagnetic shifts caused by magnesium coordination .
- X-ray Diffraction (XRD) : Validates crystalline structure and hydration state by comparing experimental patterns with simulated data from monohydrate models .
Advanced Research Questions
Q. How does the monohydrate form influence photophysical properties compared to anhydrous analogs, and how can researchers control hydration during experiments?
- Methodological Answer : The monohydrate form enhances stability in polar solvents but may redshift absorption bands due to water-induced lattice effects. To mitigate unintended hydration changes:
- Use anhydrous solvents (e.g., dried DMF) for anhydrous studies.
- Monitor hydration via Karl Fischer titration or TGA during kinetic experiments .
- Computational modeling (DFT) can predict hydration effects on frontier molecular orbitals, aiding in experimental design .
Q. What strategies are effective for integrating this compound into metal-organic frameworks (MOFs) for photocatalysis?
- Methodological Answer :
- Post-Synthetic Modification : Immobilize the porphyrin on pre-synthesized MOFs (e.g., ZIF-8) via carboxylate or pyridyl linker groups .
- Coordination Modulation : Use the magnesium center to bind axial ligands (e.g., imidazoles) within MOF nodes, optimizing charge transfer for photocatalytic H₂ evolution .
- Stability Testing : Conduct controlled exposure to reactive oxygen species (ROS) and track porphyrin degradation via in-situ Raman spectroscopy .
Q. How can researchers resolve contradictions in reported fluorescence quantum yields for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity, aggregation, or impurity interference. To standardize measurements:
- Use degassed solvents to minimize oxygen quenching.
- Compare results against a reference standard (e.g., zinc phthalocyanine) under identical excitation conditions.
- Employ time-resolved fluorescence to distinguish monomeric vs. aggregated emission contributions .
Q. What experimental designs optimize the compound’s stability in aqueous systems for biomedical sensing applications?
- Methodological Answer :
- pH Buffering : Maintain pH 7–8 to prevent demetallation; use Tris or phosphate buffers .
- Encapsulation : Embed the porphyrin in lipid vesicles or silica nanoparticles to shield it from hydrolytic degradation .
- Accelerated Aging Tests : Expose samples to elevated temperatures (40–60°C) and monitor structural integrity via HPLC-MS to predict long-term stability .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistencies in catalytic activity data when using this compound in oxidation reactions?
- Methodological Answer :
- Control for Trace Metals : Use ultrapure solvents and chelating agents (e.g., EDTA) to rule out interference from transition metal contaminants .
- Operando Spectroscopy : Monitor reaction intermediates via UV-Vis or EPR to identify side pathways (e.g., radical formation) that skew turnover numbers .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., light intensity, O₂ concentration) causing data variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
